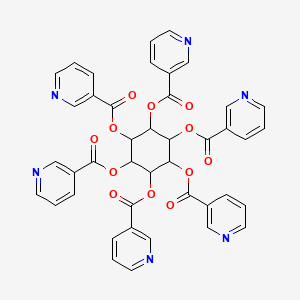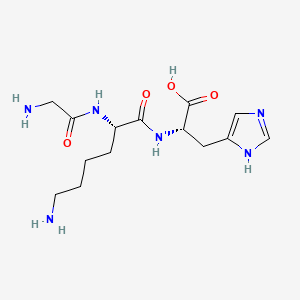
Ácido iodoalfiónico
Descripción general
Descripción
Iodoalphionic acid, also known as Priodax or Pheniodol, is a chemical compound with the molecular formula C15H12I2O3 and a molecular weight of 494.06 g/mol . It is primarily used as a contrast agent for gallbladder examinations . The compound is characterized by its faintly yellowish powder form and is known for its radiopaque properties, making it valuable in medical imaging .
Aplicaciones Científicas De Investigación
Iodoalphionic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for calibration purposes.
Biology: The compound is employed in biological studies to investigate the effects of iodine-containing compounds on cellular processes.
Medicine: As a contrast agent, iodoalphionic acid is used in radiographic diagnoses, particularly for gallbladder examinations. It helps in visualizing the gallbladder and detecting any abnormalities.
Industry: The compound is utilized in the production of radiopaque materials and in the development of new imaging agents for medical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodoalphionic acid is synthesized by iodinating beta-(4-hydroxyphenyl)-alpha-phenylpropionic acid. This iodination process can be carried out using iodine in an aqueous solution of alkali iodide in the presence of ammonia or with iodine in acetic anhydride as the iodinating agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient incorporation of iodine atoms into the molecular structure.
Industrial Production Methods: Industrial production of iodoalphionic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial synthesis also incorporates advanced purification techniques to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Iodoalphionic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in iodoalphionic acid can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce iodinated quinones or other oxidized forms.
Mecanismo De Acción
The primary mechanism of action of iodoalphionic acid as a contrast agent involves its radiopaque properties. When administered, the compound absorbs X-rays, providing a clear contrast between the gallbladder and surrounding tissues during imaging . This allows for detailed visualization of the gallbladder structure and any potential abnormalities. The molecular targets include the gallbladder and bile ducts, where the compound accumulates and enhances the contrast in radiographic images.
Comparación Con Compuestos Similares
Iopodate: Another iodine-containing contrast agent used for cholecystography.
Adipiodone: A radiopaque medium used in diagnostic imaging.
Iodixanol: A non-ionic, water-soluble contrast agent used in various radiographic procedures.
Uniqueness of Iodoalphionic Acid: Iodoalphionic acid is unique due to its specific application in gallbladder imaging and its ability to provide high-contrast images with minimal side effects . Compared to other similar compounds, it offers a balance between efficacy and safety, making it a preferred choice in certain diagnostic procedures.
Propiedades
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYIXZSIKOYSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046131 | |
| Record name | Iodoalphionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-91-3 | |
| Record name | Iodoalphionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoalphionic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoalphionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodoalphionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodoalphionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOALPHIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060B6580LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the primary use of iodoalphionic acid (Pheniodol)?
A1: Iodoalphionic acid, also known as Pheniodol, was primarily used as a contrast medium for oral cholecystography. This technique allowed for the visualization of the gallbladder using X-rays to diagnose gallbladder diseases [, , , ].
Q2: How did iodoalphionic acid compare to earlier cholecystographic media?
A2: Iodoalphionic acid represented a significant improvement over its predecessors, such as tetraiodophenolphthalein. It produced denser gallbladder shadows on X-rays and was generally better tolerated by patients, resulting in fewer side effects [, , ].
Q3: What led to the decline in the use of iodoalphionic acid in cholecystography?
A3: While iodoalphionic acid was an improvement over earlier agents, the search for even better cholecystographic media continued. The introduction of newer compounds with improved efficacy and fewer side effects, such as iodopanoic acid (Telepaque), led to a decline in the use of iodoalphionic acid [, , , , ].
Q4: How is iodoalphionic acid administered and excreted?
A4: Iodoalphionic acid was administered orally [, , ]. While primarily eliminated through the gastrointestinal tract, a small amount is excreted through the kidneys []. Research suggests that around 60-80% of the ingested dose is excreted in the urine within the first three days, with the remainder in the feces [].
Q5: Did the presence of bile salts affect the absorption of iodoalphionic acid?
A5: Research in dogs showed that bile salts significantly enhanced the absorption of iodoalphionic acid from the intestinal tract [].
Q6: What issue arose with some laboratory tests after the administration of iodoalphionic acid?
A6: Iodoalphionic acid, similar to other cholecystographic media, was found to cause pseudoalbuminuria, a false-positive result for albumin in urine tests, particularly with the cold Exton’s or Roberts’ reagent [].
Q7: What is the chemical structure of iodoalphionic acid?
A8: Iodoalphionic acid is a derivative of phenylpropionic acid. Its chemical name is β-(4-hydroxy-3,5-diiodophenyl)-α-phenylpropionic acid [].
Q8: What is the iodine content of iodoalphionic acid?
A9: Iodoalphionic acid contains 51.38% iodine by weight [].
Q9: What were the common side effects associated with iodoalphionic acid?
A10: While generally better tolerated than earlier agents, iodoalphionic acid could still cause side effects such as nausea, vomiting, and diarrhea [, , ].
Q10: Were there any serious side effects reported with iodoalphionic acid?
A11: While rare, reports emerged suggesting that iodoalphionic acid could be associated with serious adverse reactions such as coronary insufficiency and myocardial infarction [].
Q11: How was the concentration of iodoalphionic acid in the gallbladder estimated?
A12: A quantitative scale method was developed to estimate the percentage concentration of iodoalphionic acid in the gallbladder []. This method involved comparing the density of the gallbladder image on X-ray films to a standardized stepped scale with known density variations of the contrast medium [].
Q12: Was there a specific identification test developed for iodoalphionic acid?
A13: Yes, an identification test suitable for routine analysis was developed for iodoalphionic acid [].
Q13: What were some of the alternative cholecystographic media developed?
A14: Several alternatives to iodoalphionic acid were developed, including:* Iodopanoic acid (Telepaque): Showed improved gallbladder visualization and fewer side effects compared to iodoalphionic acid [, , ].* Iophenoxic acid (Teridax): Offered advantages in terms of tolerance and gallbladder opacification [, ]. * Bunamiodyl (Orabilex): Emerged as a newer option for oral cholecystography [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671956.png)


![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)




